molecular formula C25H22N2O5S B3476832 Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate

Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate

Cat. No.: B3476832
M. Wt: 462.5 g/mol
InChI Key: BZYXYDFYIQSSEH-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the phenyl group, and the attachment of the isoindole moiety. Common reagents used in these reactions include ethyl bromoacetate, phenylboronic acid, and isoindole derivatives. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives.

Scientific Research Applications

Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
  • Indole derivatives

Uniqueness

Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-2-32-25(31)21-19(16-9-4-3-5-10-16)15-33-22(21)26-20(28)13-8-14-27-23(29)17-11-6-7-12-18(17)24(27)30/h3-7,9-12,15H,2,8,13-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYXYDFYIQSSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate
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Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate
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Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate
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Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate
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Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate
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Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate

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